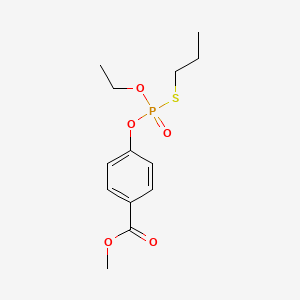
(p-Chlorophenyl)dimethyl(2-((ethoxymethylphosphinyl)thio)ethyl)ammonium methyl sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(p-Chlorophenyl)dimethyl(2-((ethoxymethylphosphinyl)thio)ethyl)ammonium methyl sulfate is a complex organic compound with the molecular formula C13-H22-Cl-N-O2-P-S.C-H3-O4-S and a molecular weight of 433.94 . This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (p-Chlorophenyl)dimethyl(2-((ethoxymethylphosphinyl)thio)ethyl)ammonium methyl sulfate typically involves multiple steps. One common method includes the reaction of p-chlorophenyl dimethylamine with ethoxymethylphosphinyl chloride, followed by the introduction of a thioethyl group. The final step involves the quaternization of the amine with methyl sulfate to form the desired compound. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to ensure consistent quality and production rates.
Analyse Des Réactions Chimiques
Types of Reactions
(p-Chlorophenyl)dimethyl(2-((ethoxymethylphosphinyl)thio)ethyl)ammonium methyl sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxymethylphosphinyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding amine derivatives.
Applications De Recherche Scientifique
(p-Chlorophenyl)dimethyl(2-((ethoxymethylphosphinyl)thio)ethyl)ammonium methyl sulfate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential as an antimicrobial agent due to its unique chemical structure.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Mécanisme D'action
The mechanism of action of (p-Chlorophenyl)dimethyl(2-((ethoxymethylphosphinyl)thio)ethyl)ammonium methyl sulfate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-(Dimethylamino)ethoxy)ethanol: An organic compound with similar functional groups but different applications.
Sulfur Compounds: Compounds containing sulfur, which may exhibit similar reactivity patterns.
Ethyl 3-(furan-2-yl)propionate: Another complex organic compound with different functional groups and applications.
Uniqueness
(p-Chlorophenyl)dimethyl(2-((ethoxymethylphosphinyl)thio)ethyl)ammonium methyl sulfate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Propriétés
Numéro CAS |
41294-13-7 |
|---|---|
Formule moléculaire |
C14H25ClNO6PS2 |
Poids moléculaire |
433.9 g/mol |
Nom IUPAC |
(4-chlorophenyl)-[2-[ethoxy(methyl)phosphoryl]sulfanylethyl]-dimethylazanium;methyl sulfate |
InChI |
InChI=1S/C13H22ClNO2PS.CH4O4S/c1-5-17-18(4,16)19-11-10-15(2,3)13-8-6-12(14)7-9-13;1-5-6(2,3)4/h6-9H,5,10-11H2,1-4H3;1H3,(H,2,3,4)/q+1;/p-1 |
Clé InChI |
ICMGSESCXXOUHC-UHFFFAOYSA-M |
SMILES canonique |
CCOP(=O)(C)SCC[N+](C)(C)C1=CC=C(C=C1)Cl.COS(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


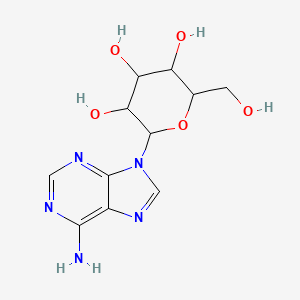
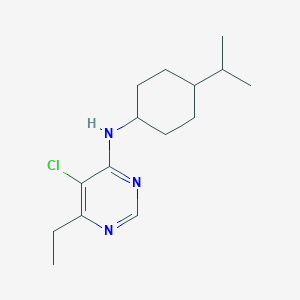
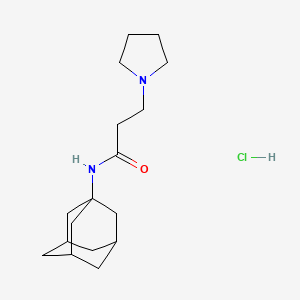
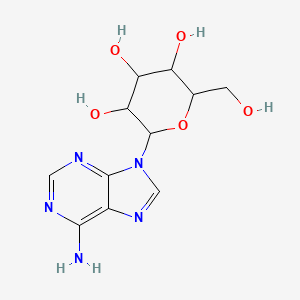

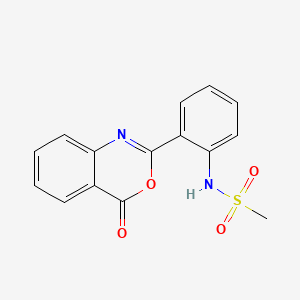

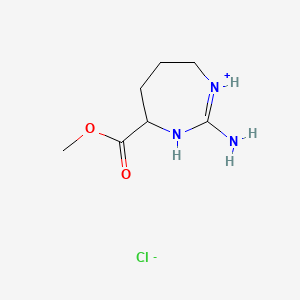

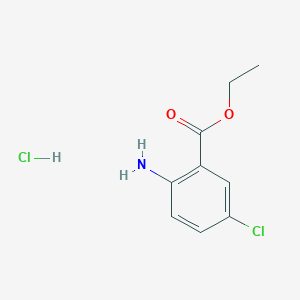
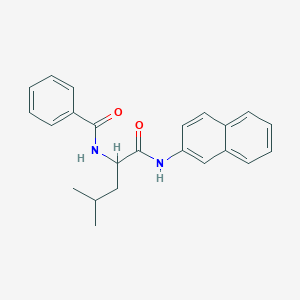
![1,2-Benzenedicarboxylic acid, 4-[(3-aminophenyl)hydroxymethyl]-, 1-methyl ester](/img/structure/B13741568.png)
